Citco

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CITCO involves the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chlorophenyl and dichlorobenzyl groups. The key steps include:

Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is typically achieved through a cyclization reaction involving a thioamide and an α-haloketone.

Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b][1,3]thiazole core with a chlorophenyl group.

Formation of the Oxime: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CITCO undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the chlorophenyl and dichlorobenzyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reagents like chlorine and bromine are commonly employed

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and development .

Scientific Research Applications

CITCO is extensively used in scientific research due to its selective activation of the constitutive androstane receptor (CAR). Some key applications include:

Chemistry: Used to study the activation and regulation of CAR, which plays a crucial role in the metabolism of xenobiotics.

Biology: Employed in research on liver function and the regulation of genes involved in drug metabolism.

Medicine: Investigated for its potential therapeutic applications in diseases related to CAR dysfunction.

Industry: Used in the development of new drugs and in the study of drug-drug interactions

Mechanism of Action

CITCO exerts its effects by binding to and activating the constitutive androstane receptor (CAR). Upon activation, CAR translocates to the nucleus, where it binds to specific response elements in the DNA, leading to the transcriptional activation of target genes. These genes are primarily involved in the metabolism of drugs and other xenobiotics .

Comparison with Similar Compounds

CITCO is unique in its high selectivity for CAR over other nuclear receptors such as the pregnane X receptor (PXR). Similar compounds include:

TCPOBOP: A selective agonist for mouse CAR.

Phenobarbital: A less selective CAR activator that also affects other nuclear receptors.

Rifampicin: Primarily a PXR agonist but also activates CAR to a lesser extent

This compound’s high selectivity and potency make it a valuable tool in the study of CAR function and regulation, distinguishing it from other less selective compounds .

Properties

IUPAC Name |

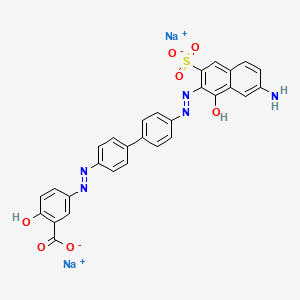

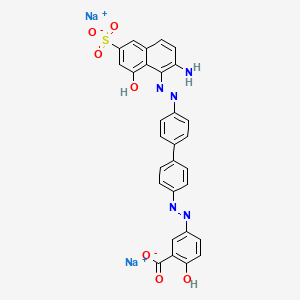

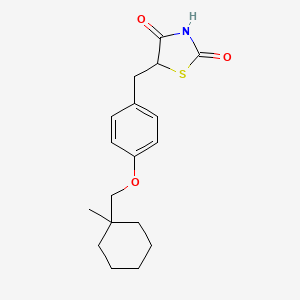

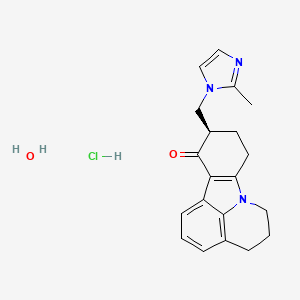

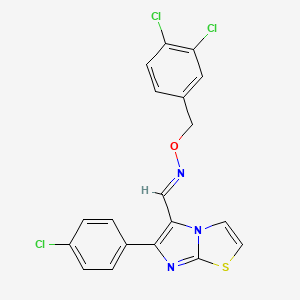

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CITCO?

A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does this compound interact with hCAR?

A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by this compound?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is this compound selective for hCAR over other nuclear receptors?

A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does this compound activate CAR in other species?

A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?

A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for this compound?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does this compound possess any catalytic properties?

A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on this compound and hCAR?

A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of this compound affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?

A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study this compound's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study this compound activity?

A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.